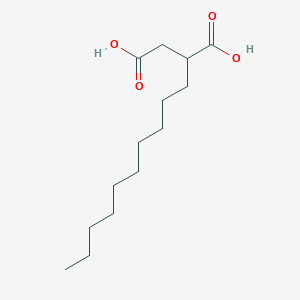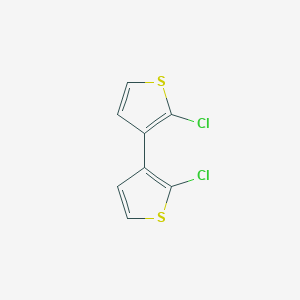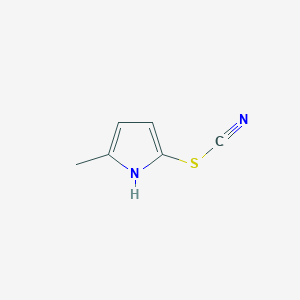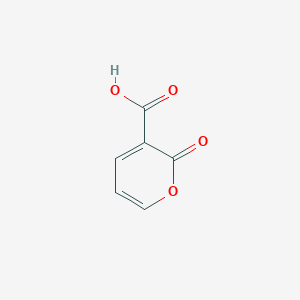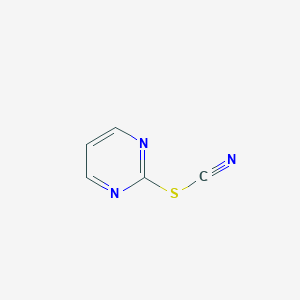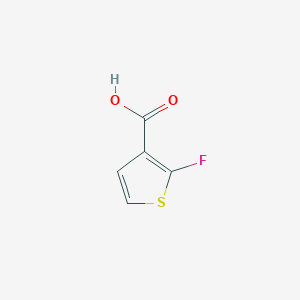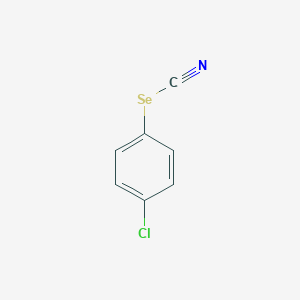
(4-Chlorophenyl) selenocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chlorophenyl) selenocyanate is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. It is a member of the selenocyanate family, which is known for its diverse chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
(4-Chlorophenyl) selenocyanate has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a probe in biochemical assays. It has also been studied for its potential therapeutic properties, including as an anticancer agent and as a treatment for neurological disorders.
Wirkmechanismus
The mechanism of action of (4-Chlorophenyl) selenocyanate is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of oxidative stress in cells. This can lead to cell death, making it a potential therapeutic agent for cancer treatment.
Biochemische Und Physiologische Effekte
(4-Chlorophenyl) selenocyanate has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis (programmed cell death), and the modulation of immune system function. It has also been shown to have neuroprotective effects, making it a potential treatment for neurological disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (4-Chlorophenyl) selenocyanate for lab experiments is its versatility. It can be used in a variety of applications, from organic synthesis to biochemical assays. However, it can be difficult to work with due to its high toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are many potential future directions for research on (4-Chlorophenyl) selenocyanate. One area of interest is its potential use as an anticancer agent, either alone or in combination with other therapies. It may also have applications in the treatment of neurological disorders, such as Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and to develop safer and more effective synthesis methods.
Synthesemethoden
(4-Chlorophenyl) selenocyanate can be synthesized using a variety of methods, including the reaction of 4-chlorophenyl isothiocyanate with sodium selenocyanate or by reacting 4-chlorophenyl isothiocyanate with selenium dioxide in the presence of a base. The synthesis method used will depend on the desired purity, yield, and scale of the compound.
Eigenschaften
CAS-Nummer |
7314-73-0 |
|---|---|
Produktname |
(4-Chlorophenyl) selenocyanate |
Molekularformel |
C7H4ClNSe |
Molekulargewicht |
216.54 g/mol |
IUPAC-Name |
(4-chlorophenyl) selenocyanate |
InChI |
InChI=1S/C7H4ClNSe/c8-6-1-3-7(4-2-6)10-5-9/h1-4H |
InChI-Schlüssel |
SFMXBMMVVZHEMM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1Cl)[Se]C#N |
Kanonische SMILES |
C1=CC(=CC=C1Cl)[Se]C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B186492.png)
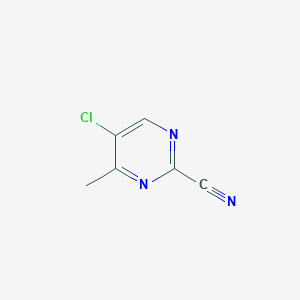
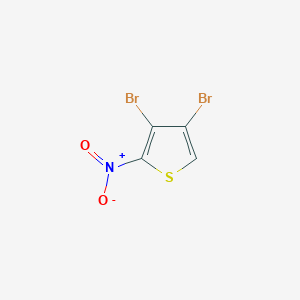
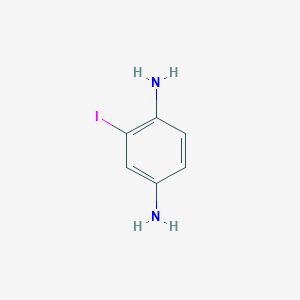
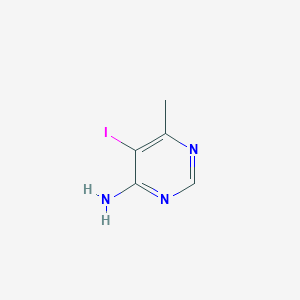
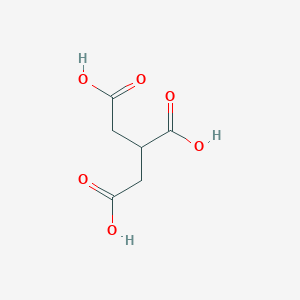
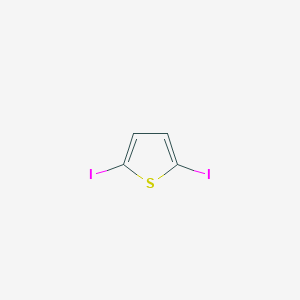
![Thieno[2,3-c][1,5]naphthyridine](/img/structure/B186509.png)
